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Compound of Interest

Compound Name:
N-propylhydroxylamine

hydrochloride

CAS No.: 85264-32-0

Cat. No.: B3387858

Get Quote

Introduction & Chemical Profile[2][3][4][5][6][7][8]
N-Propylhydroxylamine hydrochloride (

) is a versatile

-monosubstituted hydroxylamine reagent. Unlike its more common methyl or tert-butyl
counterparts, the n-propyl variant offers a unique steric balance—providing less steric
hindrance than tert-butyl groups (crucial for spin trapping kinetics) while maintaining sufficient
lipophilicity for membrane permeability in biological applications.

Its primary utility lies in the synthesis of nitrones (for 1,3-dipolar cycloadditions and spin

trapping) and hydroxamic acids (for metal chelation and HDAC inhibition). As a hydrochloride

salt, the reagent exhibits enhanced stability and shelf-life compared to the oxidation-prone free

base, but it requires careful in-situ neutralization during synthesis.
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Property Detail

Chemical Name N-Propylhydroxylamine hydrochloride

CAS Number 16649-65-5

Formula

Molecular Weight 111.57 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in water, methanol, ethanol; sparingly

soluble in cold DCM.

Acidity Acidic in aqueous solution (requires buffering).

Stability
Hygroscopic; store under inert atmosphere

(Argon/Nitrogen).

Core Application: Synthesis of Nitrones (The
"Workhorse" Reaction)
The condensation of N-propylhydroxylamine with aldehydes or ketones is the standard method

for generating C-aryl-N-propylnitrones. These nitrones are critical intermediates for

synthesizing isoxazolidines via [3+2] cycloaddition or serving as spin traps (analogs to PBN) to

detect free radicals.

Mechanistic Pathway
The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the carbonyl carbon,

followed by dehydration. Because the reagent is supplied as an HCl salt, a base is required to

liberate the nucleophilic amine.
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Figure 1: Mechanistic flow for the conversion of N-propylhydroxylamine HCl to Nitrones.

Protocol 1: General Nitrone Synthesis (Buffered
Conditions)
Objective: Synthesis of C-Phenyl-N-propylnitrone from benzaldehyde.

Reagents:

N-Propylhydroxylamine HCl (1.0 equiv)

Benzaldehyde (1.0 equiv)[1]

Sodium Bicarbonate (

) or Sodium Acetate (

) (1.1 equiv)

Solvent: Ethanol (EtOH) or Methanol (MeOH)

Drying agent: Magnesium Sulfate (

)

Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-

propylhydroxylamine HCl (10 mmol, 1.11 g) in absolute Ethanol (30 mL).

Neutralization: Add Sodium Bicarbonate (11 mmol, 0.92 g) to the solution. Stir at room

temperature for 15 minutes. Note: Evolution of

may occur; ensure the system is vented.

Addition: Add Benzaldehyde (10 mmol, 1.06 g) dropwise to the reaction mixture.

Reaction:

Standard: Stir at room temperature for 4–12 hours.

Accelerated: If reaction is slow (monitored by TLC), heat to reflux (approx. 78°C) for 2–4

hours.

Water Removal (Optional but Recommended): Add anhydrous

(approx. 2 g) directly to the reaction flask to sequester the water produced, driving the
equilibrium toward the nitrone.

Workup:

Filter the reaction mixture through a Celite pad to remove inorganic salts (

, excess base,

).

Concentrate the filtrate under reduced pressure (rotary evaporator).

Purification: The residue is typically an oil or low-melting solid. Purify via flash column

chromatography (Silica gel; Gradient: 100% DCM

5% MeOH/DCM).

Validation:

TLC: Nitrones typically stain UV active and can be visualized with Iodine or KMnO4.
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1H NMR: Look for the characteristic nitrone proton (

) typically shifting downfield (7.3–8.0 ppm).

Core Application: Synthesis of Hydroxamic Acids
N-Propylhydroxamic acids are valuable as siderophores (iron-chelating agents) and inhibitors

of metalloenzymes. The reaction involves acylation of the hydroxylamine nitrogen.

Protocol 2: Acylation via Acyl Chlorides
Objective: Synthesis of N-Propyl-benzohydroxamic acid.

Reagents:

N-Propylhydroxylamine HCl (1.0 equiv)

Benzoyl Chloride (1.0 equiv)

Triethylamine (

) or Pyridine (2.2 equiv)

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

Setup: Flame-dry a round-bottom flask and purge with Argon. Add N-propylhydroxylamine

HCl (5 mmol) and anhydrous DCM (20 mL).

Base Addition: Cool the mixture to 0°C (ice bath). Add Triethylamine (11 mmol) dropwise.

The solution will become heterogeneous as the amine salt neutralizes and

forms.

Acylation: Add Benzoyl Chloride (5 mmol) dropwise via syringe over 10 minutes. Maintain

temperature at 0°C to prevent O-acylation (a common side reaction).

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
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Quench: Add water (10 mL) to quench unreacted acid chloride.

Extraction: Transfer to a separatory funnel. Wash the organic layer with:

1M HCl (to remove excess pyridine/TEA).

Saturated

(to remove benzoic acid byproduct).

Brine.

Isolation: Dry over

, filter, and concentrate.

Purification: Recrystallization from EtOAc/Hexanes is often sufficient for hydroxamic acids.
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Issue Probable Cause Corrective Action

Low Yield (Nitrone) Hydrolysis of product

Add molecular sieves (3Å or

4Å) or

to the reaction to remove

water.

O-Acylation (Hydroxamic Acid) Temperature too high

Keep reaction at 0°C during

addition. Use less reactive

acylating agents (e.g., esters

or EDC coupling) if problem

persists.

Starting Material Remains Incomplete neutralization

Ensure at least 1.1 equiv of

base is used. The HCl salt is

non-nucleophilic.

Dark/Tar Product Oxidation of free base

Perform all reactions under

inert atmosphere (

/Ar). The free base is sensitive

to air oxidation.

Handling & Safety (E-E-A-T)
Corrosivity: As a hydrochloride salt, the compound is acidic and corrosive to mucous

membranes. Wear nitrile gloves, safety goggles, and work in a fume hood.

Sensitization: Hydroxylamines are known skin sensitizers.[2] Avoid direct contact.

Thermal Instability: Do not heat the neat solid. Hydroxylamine derivatives can undergo

exothermic decomposition at high temperatures.

Storage: Store in a tightly closed container at room temperature (or refrigerated for long

term), protected from moisture. Hygroscopic nature can lead to clumping and difficulty in

stoichiometry calculation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering
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